TCS 46B

Descripción general

Descripción

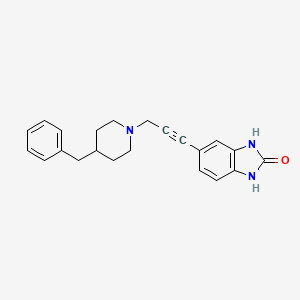

Este compuesto tiene una concentración inhibitoria (IC50) de 5,3 nanomolar para el receptor NR1A/2B, lo que lo hace altamente efectivo en el bloqueo de este subtipo de receptor . TCS 46b también es conocido por su capacidad de sufrir cicloadición azida-alquino catalizada por cobre (CuAAc) debido a la presencia de un grupo alquino .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de TCS 46b implica múltiples pasos, comenzando con la preparación de la estructura principal del benzimidazol. Los pasos clave incluyen:

Formación del Núcleo de Benzimidazol: El núcleo de benzimidazol se sintetiza a través de la condensación de o-fenilendiamina con un ácido carboxílico adecuado o su derivado.

Introducción del Grupo Alquino: Se introduce un grupo alquino a través de una reacción de acoplamiento de Sonogashira, que implica el acoplamiento de un haluro de arilo con un alquino terminal en presencia de un catalizador de paladio y un co-catalizador de cobre.

Ensamblaje Final: El paso final implica el acoplamiento del núcleo de benzimidazol con una porción de bencilpiperidina a través de una reacción de sustitución nucleofílica

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de reactores de alta eficiencia y técnicas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

TCS 46b experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo en reacciones de sustitución.

Productos Mayores

Los productos principales formados a partir de estas reacciones incluyen varios derivados de benzimidazol sustituidos, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

TCS 46b tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

TCS 46b ejerce sus efectos uniéndose selectivamente al subtipo NR1A/2B de los receptores NMDA, inhibiendo así su actividad. Esta inhibición evita la entrada de iones calcio a través del canal del receptor, lo cual es crucial para la plasticidad sináptica y la neurotransmisión. La selectividad del compuesto para el subtipo NR1A/2B sobre otros subtipos de receptores NMDA (como NR1A/2A y NR1A/2C) se debe a su afinidad de unión única .

Comparación Con Compuestos Similares

Compuestos Similares

MK-801: Otro antagonista del receptor NMDA pero con menos selectividad para NR1A/2B.

Memantina: Utilizado clínicamente para la enfermedad de Alzheimer, con un perfil de unión diferente en comparación con TCS 46b.

Ifenprodil: Selectivo para NR1A/2B pero con diferentes propiedades farmacocinéticas

Singularidad

La singularidad de this compound radica en su alta selectividad y potencia para el subtipo NR1A/2B, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas. Su capacidad de sufrir reacciones CuAAc también se suma a su versatilidad en la síntesis química .

Actividad Biológica

TCS 46B (CAS: 302799-86-6) is a compound recognized for its selective antagonistic activity on the NMDA receptor, specifically targeting the GluN1A/GluN2B subtypes. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

Overview of this compound

This compound is classified as an orally active , subtype-selective antagonist of the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. The compound exhibits varying inhibitory potency across different receptor subtypes:

| Receptor Subtype | IC50 Value (nM) |

|---|---|

| GluN1A/GluN2B | 5.3 |

| GluN1A/GluN2C | >100,000 |

| GluN1A/GluN2B (NR1A/2B) | 35,000 |

These values indicate that this compound has a strong affinity for the GluN1A/GluN2B receptor subtype compared to other NMDA receptor subtypes, suggesting its potential therapeutic applications in conditions where modulating NMDA receptor activity is beneficial .

The primary mechanism by which this compound exerts its biological effects involves the modulation of glutamatergic signaling pathways. By antagonizing the NMDA receptor, this compound can reduce excitotoxicity—a process linked to various neurodegenerative diseases. The compound has been shown to potentiate the effects of L-DOPA in models of Parkinson's disease, specifically in 6-OHDA-lesioned rats , enhancing dopaminergic signaling and potentially improving motor function .

Research Findings

Recent studies have explored the effects of this compound on cellular models:

- Cell Proliferation and Apoptosis : In HepG2 cells, this compound was found to induce significant cytotoxic effects, leading to cell cycle arrest and apoptosis. The compound activated the p53-mediated apoptotic pathway in a caspase-independent manner, highlighting its potential as an anti-cancer agent .

- Transcriptomic Changes : A transcriptomic analysis revealed that exposure to this compound triggered extensive gene expression changes associated with stress response and metabolic regulation. Notably, it enhanced glycolytic metabolism and oxidative stress responses, indicating its multifaceted role in cellular signaling .

Case Study: Neuroprotective Effects

A study investigating the neuroprotective properties of this compound demonstrated its ability to mitigate neuronal damage in models of excitotoxicity. The administration of this compound prior to exposure to glutamate resulted in reduced neuronal death and improved survival rates, suggesting its potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study: Synergistic Effects with L-DOPA

In animal models simulating Parkinson's disease, this compound was administered alongside L-DOPA. The results indicated a marked improvement in motor function compared to L-DOPA treatment alone. This synergy suggests that this compound could enhance the therapeutic efficacy of existing treatments for Parkinson's disease .

Propiedades

IUPAC Name |

5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEXWPHPFZLTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432052 | |

| Record name | TCS 46B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302799-86-6 | |

| Record name | TCS 46B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.